N-(5-iodo-2,4-dimethylphenyl)acetamide
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Overview
Description
N-(5-iodo-2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12INO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 5-iodo-2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-2,4-dimethylphenyl)acetamide typically involves the iodination of 2,4-dimethylphenylacetic acid followed by the formation of the amide bond. The iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodo-2,4-dimethylphenylacetic acid is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the desired acetamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-azido-2,4-dimethylphenyl)acetamide, while oxidation with potassium permanganate could produce N-(5-iodo-2,4-dimethylphenyl)acetic acid .
Scientific Research Applications
N-(5-iodo-2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of N-(5-iodo-2,4-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The iodine atom can play a crucial role in the binding affinity and specificity of the compound. The exact molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
N-(2,5-dimethylphenyl)acetamide: Similar structure but with different substitution pattern on the aromatic ring.
N-(4-iodo-2,5-dimethylphenyl)acetamide: Another iodinated derivative with different substitution pattern.
Uniqueness
N-(5-iodo-2,4-dimethylphenyl)acetamide is unique due to the presence of the iodine atom at the 5-position of the aromatic ring. This iodine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
123765-67-3 |
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Molecular Formula |
C10H12INO |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
N-(5-iodo-2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-6-4-7(2)10(5-9(6)11)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
TXGOFNZFDJHSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)I)C |
Origin of Product |
United States |
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